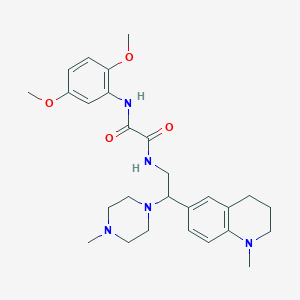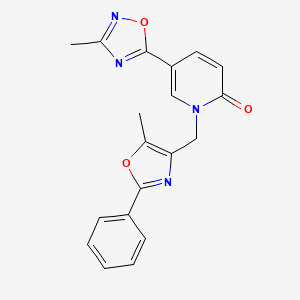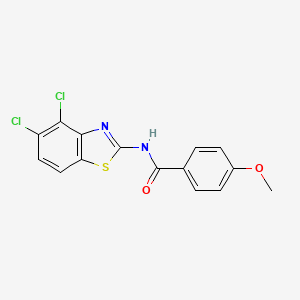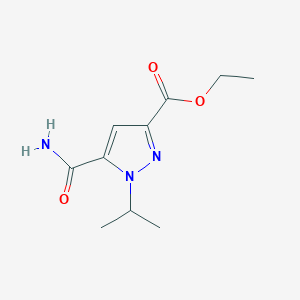
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide, also known as Methyl-4-chloro-N-phenylbenzamide (MCPBA), is an important organic compound used in a wide range of scientific research applications. MCPBA is a chlorinated benzamide compound that has a variety of uses in the laboratory, including synthesis, analytical chemistry, and biochemistry. This compound is also known as 4-chloro-N-phenylbenzamide, 4-chloro-N-phenylbenzamide, or 4-chloro-N-benzoyl-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity
- Diuretic and Antihypertensive Properties : Tetrahydroquinoline derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities. Although none showed antihypertensive properties, most displayed significant diuretic activity, comparable to or higher than reference drugs such as indapamide and clopamide (Landriani et al., 1989).
- Antifungal Activity : Certain tetrahydroquinoline derivatives have demonstrated potential as antifungal agents, specifically against dermatophytes, indicating the possibility of developing new therapeutic options for fungal infections (Bohórquez et al., 2015).
Organic Synthesis and Chemical Properties
- Synthesis and Structural Analysis : Studies have focused on the synthesis and structural analysis of tetrahydroquinoline derivatives, contributing to the understanding of their molecular frameworks and facilitating the exploration of their biological activities (Pinilla et al., 2012).
- Chemical Structure and Reactivity : Investigations into the chemical structure and reactivity of these compounds have been critical in elucidating their potential interactions and mechanisms of action within biological systems (He et al., 2014).
Biological Activity and Mechanisms
- Antagonistic Activities Against Receptors : Research on tetrahydroquinoline derivatives has also explored their ability to act as antagonists to various receptors, potentially offering avenues for the development of novel drugs with specific pharmacological targets (Ohtani et al., 2002).
- Antimicrobial Activity : Novel tetrahydroquinoline derivatives have been synthesized and evaluated for antimicrobial activity, showcasing their potential in combating microbial infections (Saravanan et al., 2015).
Eigenschaften
IUPAC Name |
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c1-16-15-22(20-9-5-6-10-21(20)25-16)26(19-7-3-2-4-8-19)23(27)17-11-13-18(24)14-12-17/h2-14,16,22,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKJRARMVTDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Methoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2585081.png)


![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one](/img/structure/B2585086.png)
![N-(1-cyanocyclopentyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2585088.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2585092.png)


![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)
